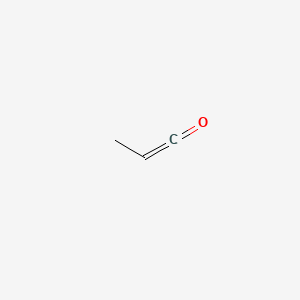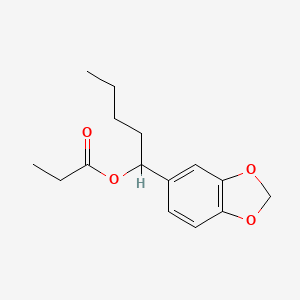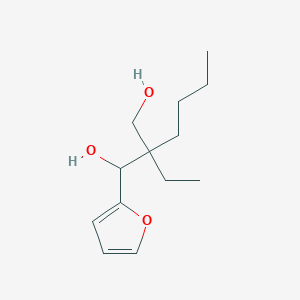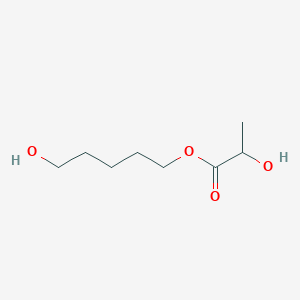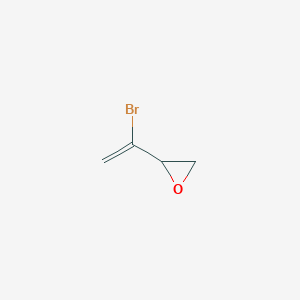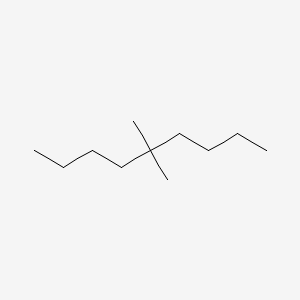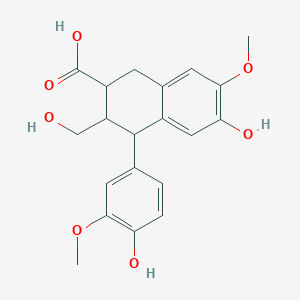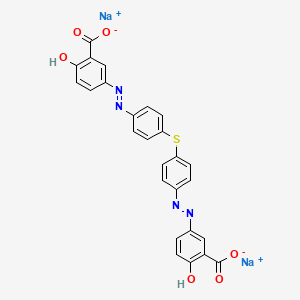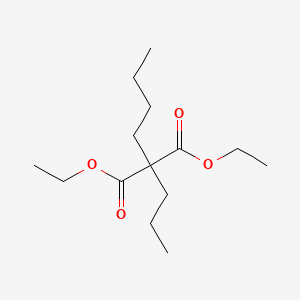![molecular formula C23H30N2O B14734581 n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide CAS No. 6965-28-2](/img/structure/B14734581.png)
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of piperidine derivatives, including n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide, focuses on optimizing the synthesis process to be cost-effective and scalable. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals with potential therapeutic effects. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .
Wirkmechanismus
The mechanism of action of n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesic, anti-inflammatory, or antipsychotic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide include other piperidine derivatives like piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets this compound apart is its specific combination of diphenyl and propyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6965-28-2 |
|---|---|
Molekularformel |
C23H30N2O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-(2,2-diphenyl-3-piperidin-1-ylpropyl)propanamide |
InChI |
InChI=1S/C23H30N2O/c1-2-22(26)24-18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)19-25-16-10-5-11-17-25/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3,(H,24,26) |
InChI-Schlüssel |
LQESJZQYXKUYAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCC(CN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
